molecular formula C23H34O2S B14212064 3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene CAS No. 827346-74-7

3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene

Katalognummer: B14212064
CAS-Nummer: 827346-74-7
Molekulargewicht: 374.6 g/mol
InChI-Schlüssel: UNACXHWUVYWSIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene is a compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene typically involves multiple steps. One common method starts with the preparation of 3-hexylthiophene, which is then subjected to further functionalization. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Wissenschaftliche Forschungsanwendungen

3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The presence of the methoxyphenoxy group can enhance its binding affinity and specificity towards certain targets, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene is unique due to the presence of both hexyl and methoxyphenoxyhexyl groups, which can influence its chemical reactivity and potential applications. The combination of these groups can enhance its solubility, stability, and interaction with various molecular targets, making it valuable in research and industrial applications.

Eigenschaften

CAS-Nummer

827346-74-7

Molekularformel

C23H34O2S

Molekulargewicht

374.6 g/mol

IUPAC-Name

3-hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene

InChI

InChI=1S/C23H34O2S/c1-3-4-5-8-11-20-18-26-19-21(20)12-9-6-7-10-17-25-23-15-13-22(24-2)14-16-23/h13-16,18-19H,3-12,17H2,1-2H3

InChI-Schlüssel

UNACXHWUVYWSIA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=CSC=C1CCCCCCOC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.